molecular formula C11H15Cl2NO2 B6157168 methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride CAS No. 2703749-27-1

methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride

Cat. No. B6157168
CAS RN: 2703749-27-1
M. Wt: 264.1
InChI Key:
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Description

Methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride, more commonly known as MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is used in scientific research to study the effects of NMDA receptor blockade in the central nervous system. MK-801 has been extensively studied due to its ability to block the NMDA receptor and its effects on the physiology and biochemistry of the nervous system.

Mechanism of Action

MK-801 works by blocking the NMDA receptor, which is a type of glutamate receptor found in the central nervous system. The NMDA receptor is activated by the neurotransmitter glutamate, which is involved in a variety of physiological processes, including learning and memory. By blocking the NMDA receptor, MK-801 prevents glutamate from binding to the receptor, thus inhibiting its effects.
Biochemical and Physiological Effects
MK-801 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of dopamine and serotonin, two neurotransmitters involved in reward pathways and mood regulation. It has also been shown to reduce the excitability of neurons, which can lead to decreased neuronal activity. In addition, MK-801 has been shown to reduce the expression of certain genes involved in cell growth and development.

Advantages and Limitations for Lab Experiments

The use of MK-801 in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is a non-competitive antagonist, meaning it does not bind to the receptor permanently, which allows for reversible inhibition of the NMDA receptor. However, MK-801 has some limitations. It is only effective at blocking the NMDA receptor, and it is not effective at blocking other types of glutamate receptors. In addition, it is not selective for the NMDA receptor, meaning it can also block other types of receptors.

Future Directions

There are a number of potential future directions for the use of MK-801 in scientific research. One possibility is to use it to study the effects of NMDA receptor blockade on the development of neurological disorders. Another possibility is to use it to study the effects of NMDA receptor blockade on learning and memory. Additionally, it could be used to study the effects of NMDA receptor blockade on cognitive function. Finally, it could be used to study the effects of NMDA receptor blockade on neuronal plasticity.

Synthesis Methods

MK-801 is synthesized using a two-step process. In the first step, a 2-chloro-4-methylphenyl acetic acid is reacted with 2-amino-3-methylpropanoic acid to form a diastereomeric mixture of (2R)- and (methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid. This mixture is then reacted with hydrochloric acid to form the product, methyl (methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride (MK-801).

Scientific Research Applications

MK-801 is widely used in scientific research due to its ability to block the NMDA receptor. Its effects on the physiology and biochemistry of the nervous system can be studied in laboratory experiments. It has been used to study a variety of neurological conditions, including Alzheimer's disease, Huntington's disease, and schizophrenia. It has also been studied in animal models to investigate the role of the NMDA receptor in learning and memory.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride involves the reaction of 2-chloro-4-methylbenzaldehyde with glycine methyl ester followed by hydrolysis and salt formation.", "Starting Materials": [ "2-chloro-4-methylbenzaldehyde", "glycine methyl ester", "sodium hydroxide", "hydrochloric acid", "methanol", "water" ], "Reaction": [ "Step 1: React 2-chloro-4-methylbenzaldehyde with glycine methyl ester in methanol using sodium hydroxide as a catalyst to form methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate.", "Step 2: Hydrolyze the ester group in methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate using hydrochloric acid to form (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid.", "Step 3: Salt formation by reacting (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid with hydrochloric acid to form methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride." ] }

CAS RN

2703749-27-1

Product Name

methyl (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride

Molecular Formula

C11H15Cl2NO2

Molecular Weight

264.1

Purity

95

Origin of Product

United States

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